molecular formula C34H25N3O3S2 B304291 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile

4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile

Cat. No. B304291
M. Wt: 587.7 g/mol
InChI Key: LZYIMRHAPNPHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile, also known as DT-010, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile exerts its therapeutic effects through multiple mechanisms of action. In cancer research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inflammation research has shown that 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile inhibits the activation of nuclear factor kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorder research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, proteins that are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to have a range of biochemical and physiological effects. In cancer research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile inhibits the proliferation and induces apoptosis of cancer cells. Inflammation research has shown that 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile reduces the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to reduce the accumulation of beta-amyloid and alpha-synuclein in the brain.

Advantages and Limitations for Lab Experiments

4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has several advantages for lab experiments, including its high potency and selectivity for its target proteins. However, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

For 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile research include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and clinical trials for its potential therapeutic applications. 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile's potential as a therapeutic agent for cancer, inflammation, and neurological disorders makes it a promising compound for further research.

Synthesis Methods

4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile is synthesized using a multi-step process that involves the reaction of 4-(2,3-dimethoxyphenyl)-2,6-dichloronicotinonitrile with 10H-phenothiazine-10-one in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 2-oxo-2-(phenothiazin-10-yl)ethyl mercaptan in the presence of sodium hydride and tetrahydrofuran to produce 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile.

Scientific Research Applications

4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Inflammation research has shown that 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's diseases.

properties

Product Name

4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile

Molecular Formula

C34H25N3O3S2

Molecular Weight

587.7 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C34H25N3O3S2/c1-39-29-16-10-13-23(33(29)40-2)24-19-26(22-11-4-3-5-12-22)36-34(25(24)20-35)41-21-32(38)37-27-14-6-8-17-30(27)42-31-18-9-7-15-28(31)37/h3-19H,21H2,1-2H3

InChI Key

LZYIMRHAPNPHIZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC(=NC(=C2C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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